N(1)-acetylspermidinium(2+)

Description

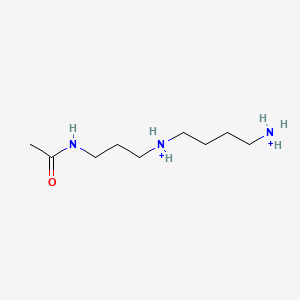

N(1)-Acetylspermidinium(2+) (CAS: 14278-49-0) is a polyamine derivative with the molecular formula C₉H₂₁N₃O and an average molecular mass of 187.287 g/mol (monoisotopic mass: 187.168462) . Structurally, it consists of a spermidine backbone (a triamine: NH₂-(CH₂)₃-NH-(CH₂)₄-NH₂) acetylated at the N1 position, forming a secondary carboxylic acid amide (RC(=O)N(R')H) . This acetylation confers distinct physicochemical properties, including altered charge distribution (2+ charge under physiological conditions) and solubility compared to unmodified spermidine.

Biologically, N(1)-acetylspermidine functions as an osmoprotectant in Escherichia coli, accumulating during stress conditions such as heat shock, cold shock, ethanol exposure, or alkaline shifts . Its acetylated structure enhances compatibility with cellular machinery, enabling stabilization of biomolecules under stress.

Properties

Molecular Formula |

C9H23N3O+2 |

|---|---|

Molecular Weight |

189.3 g/mol |

IUPAC Name |

3-acetamidopropyl(4-azaniumylbutyl)azanium |

InChI |

InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13)/p+2 |

InChI Key |

MQTAVJHICJWXBR-UHFFFAOYSA-P |

Canonical SMILES |

CC(=O)NCCC[NH2+]CCCC[NH3+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N(1)-acetylspermidinium(2+), we compare it with structurally and functionally related polyamines and acetylated derivatives (Table 1).

Table 1: Comparative Analysis of N(1)-Acetylspermidinium(2+) and Analogues

Structural and Functional Differences

- Acetylation Position : N(1)-acetylspermidinium(2+) is acetylated at the terminal amine (N1), while N8-acetylspermidine is modified at the internal amine (N8). This positional difference alters charge localization and substrate specificity in enzymatic interactions. For example, N8-acetylspermidine analogues inhibit bacterial acetylpolyamine amidohydrolases, whereas N1-acetylspermidine is metabolized by spermidine/spermine acetyltransferases in eukaryotes .

- Boc-Protected Analogues : Synthetic intermediates like N1,N3-Bis(tert-butoxycarbonyl)-N1-(pent-4-enyl)propane-1,3-diamine (Compound 3, MW ~350 g/mol) incorporate bulky Boc groups and alkenes for selective reactivity. These lack the acetylated triamine core of N(1)-acetylspermidinium(2+), rendering them unsuitable for osmoprotection but valuable as enzyme inhibitors .

Physicochemical Properties

- Charge and Solubility : N(1)-acetylspermidinium(2+) retains a 2+ charge at physiological pH due to protonation of unacetylated amines, enhancing solubility in aqueous environments. In contrast, Boc-protected derivatives (e.g., Compound 4) are neutral or weakly charged, favoring organic solvents .

- Thermodynamic Stability: The acetyl group in N(1)-acetylspermidinium(2+) reduces its basicity compared to spermidine, decreasing nonspecific binding to nucleic acids and improving stress-response efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.